molecular formula C12H18O3 B14304077 Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate CAS No. 121012-56-4

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate

Cat. No.: B14304077
CAS No.: 121012-56-4
M. Wt: 210.27 g/mol
InChI Key: QFHKCUJBMPVCSQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is an organic compound with a unique structure that combines a cyclooctane ring with a carboxylate ester and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate can be synthesized through a multi-step process involving the esterification of 2-oxocyclooctane-1-carboxylic acid with prop-2-en-1-ol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is unique due to its cyclooctane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

121012-56-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

prop-2-enyl 2-oxocyclooctane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-2-9-15-12(14)10-7-5-3-4-6-8-11(10)13/h2,10H,1,3-9H2

InChI Key

QFHKCUJBMPVCSQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CCCCCCC1=O

Origin of Product

United States

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